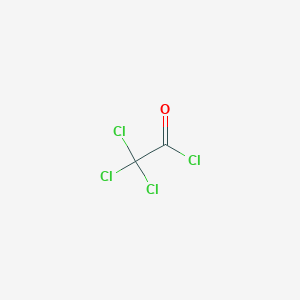
Trichloroacetyl chloride
概要
説明
Trichloroacetyl chloride is the acyl chloride of trichloroacetic acid . It is used in the manufacture of pharmaceuticals and plant protection compounds .
Synthesis Analysis
Trichloroacetyl chloride can be formed by reacting chlorine with acetyl chloride or acetaldehyde in the presence of activated charcoal . A research group succeeded in synthesizing a 97% yield of trichloroacetamide (a precursor for pharmaceuticals and polymers) by merely irradiating a mixture of perchloroethylene and a reactant (amine) with light .Molecular Structure Analysis
The molecular formula of Trichloroacetyl chloride is C2Cl4O . Its molecular weight is 181.833 Da .Chemical Reactions Analysis
Trichloroacetyl chloride can react with water to form trichloroacetic acid and hydrochloric acid . It can also be used with or without O2 as a source of Cl atoms .Physical And Chemical Properties Analysis
Trichloroacetyl chloride has a molecular weight of 181.833 g/mol . It has a density of 1.62 g/cm3 at 20 °C .科学的研究の応用
Atmospheric Chemistry and Environmental Impact
Trichloroacetyl chloride is studied for its role as an alternative Cl atom precursor in atmospheric chemistry. It can be used with or without O2 to generate Cl atoms. Photolysis studies have shown that COCl2 and CO are major photolysis products. This compound is significant in understanding the atmospheric reactions and the environmental impact of chlorine-containing compounds .
Synthesis of Organic Compounds
In organic synthesis, Trichloroacetyl chloride is employed in the preparation of various organic intermediates. For instance, it is used in the synthesis of dihydro-1H-benzindoles and 3-alkylbenzoxazolones, which are valuable compounds in medicinal chemistry and material science .
Pharmaceutical Manufacturing
This chemical plays a crucial role in the pharmaceutical industry. It is utilized in the manufacture of pharmaceuticals, particularly in the formation of esters and anhydrides of trichloroacetic acid, which are precursors to more complex drug molecules .
Production of Plant Protection Compounds
Trichloroacetyl chloride is also significant in the production of plant protection compounds. These compounds play a vital role in agriculture by protecting crops from pests and diseases, thereby contributing to food security .
Rate Coefficient Determination
The compound is used in laboratory settings to determine Cl atom rate coefficients for various reactions. This is essential for understanding the kinetics of chemical reactions involving chlorine atoms, which has implications in both environmental science and industrial chemistry .
Safety and Toxicology Research
Research into the safety and toxicological effects of Trichloroacetyl chloride is critical. It has been studied for its acute health consequences and potential hazards in case of exposure. Understanding these effects is important for ensuring safe handling and use in industrial and laboratory environments .
Safety and Hazards
将来の方向性
Trichloroacetyl chloride is being studied for its potential use in various applications. For instance, a collaboration between Kobe University’s Graduate School of Science and AGC Incorporated has succeeded in synthesizing various useful compounds from perchloroethylene, a solvent commonly used to dry clean clothes. The compounds they synthesized include pharmaceutical intermediates (trichloroacetamide, urea derivatives, and urethane derivatives) as well as a novel polyurethane containing a fluoroalkyl group .
作用機序
Target of Action
Trichloroacetyl chloride is the acyl chloride of trichloroacetic acid . It is used in the manufacture of pharmaceuticals and plant protection compounds . .
Mode of Action
Trichloroacetyl chloride can be formed by reacting chlorine with acetyl chloride or acetaldehyde in the presence of activated charcoal . It is used in the production of trichloroacetic acid esters and anhydrides . Trichloroacetyl chloride produces certain acetoacetic esters, which are then employed to carry out chemical processes that give rise to molecules with industrial and medical uses .
Biochemical Pathways
It is known that the compound is involved in the synthesis of pharmaceuticals and plant protection compounds .
Pharmacokinetics
It is known that cytochrome p450 enzymes are responsible for metabolizing trifluoroacetyl chloride in the body .
Result of Action
Trichloroacetyl chloride can cause acute health consequences, such as nausea, vomiting, shortness of breath, weakness, extreme irritation, and burning in the eyes, nose, skin, throat, and lungs, which can happen right away or shortly after exposure . Higher exposure levels have the potential to result in pulmonary edema, a medical emergency characterized by extreme breathlessness .
Action Environment
Trichloroacetyl chloride is a toxic gaseous chemical compound that is typically transported under high pressure as a liquid . It has a strong potential to react with amines and alkalis . Additionally, it interacts strongly with diisopropyl ether or any ether in the presence of metal salts, occasionally causing an explosion . If liquid trifluoroacetyl chloride comes into touch with exposed skin, it can result in frostbite . The substance will irritate the eyes, skin, and mucous membranes if inhaled in its gaseous state . Trifluoroacetyl chloride can be fatal if ingested, inhaled, or absorbed via the skin . The chemical releases toxic fumes when it burns . Furthermore, it is highly toxic to the respiratory system .
特性
IUPAC Name |
2,2,2-trichloroacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl4O/c3-1(7)2(4,5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFOMCVHYWHZJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl4O | |
| Record name | TRICHLOROACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4676 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9034070 | |
| Record name | Trichloroacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Trichloroacetyl chloride appears as a colorless volatile liquid with a strong odor. Denser than water. Contact severely irritates skin, eyes and mucous membranes. May be very toxic by ingestion and inhalation. May be combustible., Liquid that decomposes in water; [Hawley] | |
| Record name | TRICHLOROACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4676 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trichloroacetyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1631 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
244 °F at 760 mmHg (EPA, 1998), 244 °F, 117.9 °C | |
| Record name | TRICHLOROACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4676 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trichloroacetyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1631 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TRICHLOROACETYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6321 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in ether, Sol in alcohol | |
| Record name | TRICHLOROACETYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6321 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.654 at 32 °F (EPA, 1998) - Denser than water; will sink, 1.6202 at 20 °C/4 °C | |
| Record name | TRICHLOROACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4676 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRICHLOROACETYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6321 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
21.3 [mmHg], 21.32 mm Hg @ 25 °C, determined from experimentally derived coefficients | |
| Record name | Trichloroacetyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1631 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TRICHLOROACETYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6321 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Trichloroacetyl chloride | |
Color/Form |
Liquid | |
CAS RN |
76-02-8 | |
| Record name | TRICHLOROACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4676 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,2,2-Trichloroacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichloroacetyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRICHLOROACETYL CHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trichloroacetyl Chloride | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Acetyl chloride, 2,2,2-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichloroacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloroacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRICHLOROACETYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SN86T76Y6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRICHLOROACETYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6321 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-31.8 °C | |
| Record name | TRICHLOROACETYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6321 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of trichloroacetyl chloride?
A1: Trichloroacetyl chloride has the molecular formula C2Cl4O and a molecular weight of 163.83 g/mol.
Q2: Is there spectroscopic data available for trichloroacetyl chloride?
A2: Yes, trichloroacetyl chloride has been characterized using various spectroscopic techniques. For instance, researchers used infrared (IR) spectroscopy to quantify trichloroacetyl chloride in titanium tetrachloride samples []. Photoelectron spectroscopy has also been employed to characterize dichloroketene, a compound generated from the dechlorination of trichloroacetyl chloride in the gas phase [].
Q3: What is known about the stability of trichloroacetyl chloride?
A3: Trichloroacetyl chloride is known to be reactive and readily undergoes hydrolysis in the presence of water []. It rearranges to trichloroacetyl chloride at temperatures above 60°C [].
Q4: How is trichloroacetyl chloride utilized in organic synthesis?
A4: Trichloroacetyl chloride acts as a versatile reagent in various organic reactions. It serves as a precursor for dichloroketene, enabling the synthesis of 1,4-dichloro-1,3-butadienes from terminal alkynes in the presence of rhodium catalysts []. This reaction demonstrates high stereoselectivity, yielding primarily the (Z,Z)-isomer of the diene.
Q5: Can trichloroacetyl chloride be used to synthesize heterocycles?
A5: Yes, trichloroacetyl chloride participates in the synthesis of heterocyclic compounds. For example, it reacts with acrylonitrile in the presence of a copper chloride catalyst to yield 3,5,6-trichloro-2-pyridinol [, ]. Additionally, the reaction of trichloroacetyl chloride with trialkyl orthoacetates and orthopropionates yields 1,1,1-trichloro-4,4-diethoxy-3-buten-2-one and trichloroacetylacetate derivatives, respectively. These compounds serve as valuable intermediates in the regiospecific preparation of isoxazoles and pyrazoles through cyclocondensation reactions with hydroxylamine and hydrazines [].
Q6: How does trichloroacetyl chloride react with enamines?
A6: The reaction of trichloroacetyl chloride with enamines exhibits interesting reactivity patterns. In the presence of a zinc catalyst, trichloroacetyl chloride reacts with pyrrolidine and morpholine enamines of cyclohexanone and cyclopentanone to afford diacylated enamines []. This diacylation, occurring at both the α and α′-positions of the enamine, is attributed to the high reactivity of trichloroacetyl chloride. Notably, morpholine enamines tend to yield more stable diacylated products compared to pyrrolidine enamines.
Q7: Can trichloroacetyl chloride facilitate the synthesis of α,α,γ-trichloroalkanoic acids?
A7: Yes, α,α,γ-Trichloroalkanoic acids can be efficiently synthesized via the dichlorotris(triphenylphosphine)ruthenium(II)-catalyzed addition of trichloroacetyl chloride to olefins, followed by hydrolysis of the resulting α,α,γ-trichloro-substituted acid chlorides [].
Q8: Have computational methods been applied to study trichloroacetyl chloride?
A8: Yes, ab initio calculations have been employed to investigate the atmospheric oxidation mechanism of tetrachloroethylene, a process potentially involving trichloroacetyl chloride as an intermediate []. These calculations provide insights into the energetics and reaction pathways associated with the formation and subsequent reactions of trichloroacetyl chloride in the atmosphere.
Q9: How do structural modifications affect the reactivity of trichloroacetyl chloride?
A9: The high reactivity of trichloroacetyl chloride is attributed to the presence of three electron-withdrawing chlorine atoms, which enhance the electrophilicity of the carbonyl carbon. Replacing chlorine atoms with less electronegative substituents is expected to decrease the reactivity of the acyl chloride group.
Q10: What are the known safety concerns associated with trichloroacetyl chloride?
A10: Trichloroacetyl chloride is corrosive and requires careful handling. Occupational exposure to trichloroacetyl chloride, potentially alongside ozone and phosgene, has been linked to respiratory and systemic illness in factory workers []. Symptoms included eye and respiratory tract irritation, headache, fever, and gastrointestinal disturbances.
Q11: What is the atmospheric fate of trichloroacetyl chloride?
A11: Trichloroacetyl chloride is expected to be hydrolyzed in the atmosphere, primarily by reaction with water vapor []. This hydrolysis leads to the formation of trichloroacetic acid and hydrochloric acid.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















